3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile
Overview
Description
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the molecular formula C9H5F4NO and a molecular weight of 219.14 g/mol . It is characterized by the presence of a fluoro group, a trifluoromethoxy group, and a phenylacetonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile typically involves the reaction of 3-fluoro-5-(trifluoromethoxy)benzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is valuable in various scientific research fields:
Chemistry: It is used as an intermediate in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceuticals and its effects on biological systems.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The fluoro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile can be compared with similar compounds such as:
- 3-Fluoro-4-(trifluoromethoxy)phenylacetonitrile
- 3-Fluoro-5-(trifluoromethyl)phenylacetonitrile
- 3-Fluoro-5-(trifluoromethoxy)benzaldehyde
These compounds share similar structural features but differ in the position or type of substituents, which can affect their chemical properties and reactivity. The unique combination of fluoro and trifluoromethoxy groups in this compound contributes to its distinct chemical behavior and applications .
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAVDYKHYBCGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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